Functional TYK2 Inhibition: IFNα Pathway Suppression IC50 Comparison
Lomedeucitinib demonstrates functional inhibition of TYK2-dependent signaling as measured by suppression of interferon-alpha (IFNα) production downstream of IL-12 stimulation. The compound achieves 50% inhibition of IFNα production at a concentration of 0.047 μM (47 nM) in cellular assays [1]. For comparison, deucravacitinib, the approved first-in-class TYK2 inhibitor developed by the same sponsor, exhibits an IC50 of approximately 0.2 nM for binding to the TYK2 JH2 pseudokinase domain in biochemical assays, though functional cellular IC50 values differ based on assay conditions and are not directly comparable due to divergent assay formats [2].
| Evidence Dimension | Inhibition of IL-12/IFNα pathway activity (functional cellular assay) |
|---|---|
| Target Compound Data | IC50 = 0.047 μM (47 nM) |
| Comparator Or Baseline | Deucravacitinib: biochemical JH2 domain binding Kd ≈ 0.2 nM; functional cellular IC50 values vary by assay context |
| Quantified Difference | Lomedeucitinib exhibits nanomolar-range functional potency in IFNα suppression; direct IC50 comparison precluded by assay format heterogeneity |
| Conditions | Cellular assay measuring IFNα production downstream of IL-12/TYK2 activation; pre-incubation followed by cytokine stimulation |
Why This Matters
This functional potency datum establishes lomedeucitinib's capacity to engage the IL-12/TYK2/IFNα axis at therapeutically relevant concentrations, but the absence of standardized comparator data limits its utility for compound prioritization.
- [1] MedChemExpress. Lomedeucitinib (BMS-986322) Product Datasheet. Cat. No. HY-160144S. View Source
- [2] Burke JR, Cheng L, Gillooly KM, et al. Autoimmune therapeutic TYK2 inhibitor deucravacitinib. Sci Transl Med. 2019;11(502):eaaw1736. View Source
